molecular formula C15H17N3OS B2898004 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1795458-13-7

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2898004
CAS No.: 1795458-13-7
M. Wt: 287.38
InChI Key: CJFAKZCUTTWHOI-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its analogs have been synthesized and evaluated for their biological activities. For instance, a study described the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants with various substitutions, and their evaluation as opioid kappa agonists. The study found that certain compounds exhibited potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).

Tautomerism Studies

The compound has been used in studies investigating heteroaromatic tautomerism. Using the SIMPLE technique, it was demonstrated that N-(pyridin-2-yl)acetamide exists as the amide tautomer-rotamer A-I in certain solutions. This research confirms established patterns of heteroaromatic tautomerism and illustrates the utility of specific techniques in these studies (Katritzky & Ghiviriga, 1995).

Complex Formation with Metals

Research has also focused on the formation of complexes with metals like palladium, cobalt, nickel, and copper. These complexes, studied using various spectroscopic techniques, show that N-(2-Pyridyl)acetamide can act as a bidentate ligand, coordinating through pyridine-N and amid-O atoms in some cases (Nonoyama et al., 1975).

Synthesis of Biologically Active Amino Acids

This compound has been utilized in the synthesis of biologically active amino acids. For instance, a study explored the oxidative cyclisation of N-(2-alken-1-yl)amides, leading to the formation of pyrrolidin-2-ones. These compounds are useful for synthesizing amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as 3-pyrrolidineacetic acid (Galeazzi et al., 1996).

Pharmacological Characterization

Pharmacological studies have characterized related compounds as potent κ-opioid receptor antagonists. Such studies have investigated the binding affinities, selectivity, and in vivo efficacy of these compounds, demonstrating their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Insecticidal Activity

The compound has been a precursor in synthesizing various heterocycles with potential insecticidal properties. Research in this area has led to the development of compounds assessed for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(10-13-4-3-9-20-13)17-12-6-8-18(11-12)14-5-1-2-7-16-14/h1-5,7,9,12H,6,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFAKZCUTTWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.